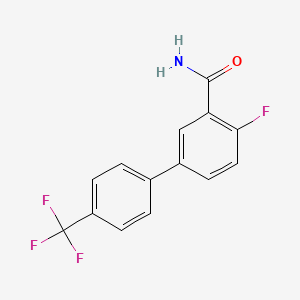

4-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid amide

Description

Properties

IUPAC Name |

2-fluoro-5-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGLRDPIDFCAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The silver-mediated approach leverages the reactivity of isothiocyanates with silver fluoride (AgF) to generate N-trifluoromethylamine intermediates. As reported by Wang et al., this method involves three stages:

-

Isothiocyanate Preparation : The biphenyl carboxylic acid is converted to an acyl chloride using oxalyl chloride or thionyl chloride, followed by reaction with ammonium thiocyanate to form the isothiocyanate intermediate.

-

AgF-Mediated Trifluoromethylation : The isothiocyanate reacts with AgF in dichloromethane at room temperature, facilitating desulfurization and trifluoromethyl group transfer to form a silver-bound N-trifluoromethylamine complex.

-

Amidation : The intermediate is treated with a carboxylic acid derivative (e.g., acyl chloride or ester) in the presence of pyridine or 2,4,6-collidine to yield the target amide.

Optimization of Reaction Conditions

Critical parameters influencing yield include:

-

Solvent Choice : Dichloromethane outperforms acetonitrile due to better stabilization of the silver intermediate.

-

Base Selection : 2,4,6-Collidine enhances nucleophilicity of the N-trifluoromethylamine, achieving yields up to 78% for analogous compounds.

-

Stoichiometry : A 1:1.2 molar ratio of acyl chloride to isothiocyanate minimizes side reactions.

Table 1: Silver-Mediated Synthesis Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Dichloromethane | 65–78% |

| Base | 2,4,6-Collidine | 70–78% |

| Temperature | Room Temperature (25°C) | 65–72% |

| Reaction Time | 6–12 hours | 60–75% |

Alternative Methods Using Surfactant-Assisted Aqueous Conditions

Green Chemistry Approach

The surfactant-assisted method employs TPGS-750-M, a non-ionic surfactant, to enable amide bond formation in water. This strategy avoids toxic solvents and simplifies purification. The procedure involves:

Key Advantages and Limitations

Table 2: Surfactant-Assisted Synthesis Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Surfactant | TPGS-750-M (2 wt %) | 85–94% |

| Temperature | 60°C | 80–90% |

| Solvent | Water/EtOAc (9:1) | 82–88% |

| Reaction Time | 4–6 hours | 85–90% |

Comparative Analysis of Synthesis Routes

Efficiency and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid amide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development due to its biological activity:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. For example, studies have demonstrated the inhibition of specific kinases that are overactive in certain cancers, leading to reduced tumor growth.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways related to various diseases. Its unique combination of functional groups enhances its binding affinity to target proteins.

Materials Science

In materials science, 4-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid amide is utilized for developing advanced materials with specific properties:

- Thermal Stability : The presence of fluorinated groups contributes to the thermal stability and chemical resistance of materials developed using this compound.

- Organic Synthesis Building Block : It serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecular architectures.

Inhibition Studies

Research has shown that this compound can inhibit enzymes involved in disease processes. For instance, modifications in the biphenyl structure have been linked to significant effects on selectivity and potency against target enzymes associated with conditions like atherosclerosis.

Pharmacological Applications

The compound has been explored for its potential in treating conditions influenced by protein interactions, suggesting its utility as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Backbone

4'-Trifluoromethyl-biphenyl-3-carboxylic acid (CAS not specified, )

- Structure : Lacks the 4-fluoro substituent and retains a carboxylic acid group instead of an amide.

- Key Differences :

- The absence of fluorine at the 4 position reduces electronic effects (e.g., electron-withdrawing nature) on the biphenyl system.

- The carboxylic acid group increases acidity (pKa ~2–3) compared to the amide (pKa ~15–17), impacting solubility and ionization in biological systems.

- Applications : Likely used as a precursor in synthesis; reduced binding affinity in enzyme inhibition due to missing fluorine and lower metabolic stability of the carboxylic acid .

4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid (CAS 22510-33-4, )

- Structure : Features a hydroxyl group at the 4 position and a carboxylic acid at the 3 position.

- Key Differences :

- The hydroxyl group introduces hydrogen-bonding capacity but increases susceptibility to oxidation and phase II metabolism (e.g., glucuronidation).

- Lower lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~3.5–4.0 due to trifluoromethyl and amide).

- Research Findings : Hydroxyl groups in similar compounds enhance solubility but reduce blood-brain barrier penetration .

Functional Group Replacements

3-(Trifluoromethoxy)biphenyl-3-carboxylic acid (CAS 1215206-30-6, )

- Structure : Replaces trifluoromethyl with trifluoromethoxy and retains a carboxylic acid.

- Key Differences :

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid (CAS not specified, )

- Structure : Pyridine ring replaces biphenyl, with -CF₃ at the 4 position and carboxylic acid at the 3 position.

- Key Differences :

- Pyridine’s nitrogen atom introduces basicity (pKa ~1–2) and alters π-π stacking interactions.

- Reduced planarity compared to biphenyl systems may decrease binding to hydrophobic pockets.

- Safety Data : Requires stringent handling (e.g., gloves, eye protection) due to reactivity with strong acids/bases .

Binding Interactions ()

- Amide Coordination : The amide oxygen in the target compound can coordinate with calcium ions, mimicking natural substrates in enzymes like hGIIE_2. This is absent in carboxylic acid analogs.

- Trifluoromethyl Interactions: The -CF₃ group forms van der Waals contacts with residues like Ala17 and Asn21, enhancing binding affinity compared to non-fluorinated analogs (e.g., compound 8 in ).

- Fluorine Effects : The 4-fluoro substituent participates in π-NH interactions with Asn21, stabilizing enzyme-inhibitor complexes .

Stability and Environmental Fate

- Amide vs. Carboxylic Acid : Amides (target compound) are more resistant to hydrolysis than esters but less than carboxylic acids under physiological conditions. For example, fipronil’s amide degradation product (RPA200766) persists longer in soil than sulfide derivatives ().

- Photolysis and Oxidation : Trifluoromethyl groups in biphenyl systems (target) may resist photodegradation better than pyridine-based analogs ().

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Substituents | logP (Estimated) |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₁₀F₄N₂O | 314.24 | Amide | 4-F, 4'-CF₃ | 3.5–4.0 |

| 4'-Trifluoromethyl-biphenyl-3-carboxylic acid | C₁₄H₉F₃O₂ | 278.22 | Carboxylic acid | 4'-CF₃ | 3.0–3.5 |

| 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid | C₁₃H₉FO₃ | 232.21 | Carboxylic acid, hydroxyl | 4-F, 4-OH | 2.5–3.0 |

| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | C₇H₄F₃NO₂ | 191.11 | Carboxylic acid | 4-CF₃ (pyridine) | 1.5–2.0 |

Table 2: Key Interaction Differences

| Compound Type | Metal Coordination | Hydrogen Bonding | Hydrophobic Interactions | Metabolic Stability |

|---|---|---|---|---|

| Target (Amide) | Yes (Ca²⁺) | High (amide NH) | High (CF₃, biphenyl) | Moderate-High |

| Carboxylic Acid Analogs | No | Moderate | Moderate | Low-Moderate |

| Pyridine Derivatives | No | Low (basic N) | Low | Low |

Biological Activity

4-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid amide is a biphenyl derivative characterized by the presence of a fluoro group, a trifluoromethyl group, and a carboxylic acid amide functional group. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to various receptors and enzymes. This modulation can lead to significant biological effects, including inhibition of enzymatic activity and alteration of cellular pathways.

In Vitro Studies

Recent studies have demonstrated that derivatives of biphenyl compounds, including this compound, exhibit promising activity against several biological targets:

- ADAMTS7 Inhibition : A study highlighted that structurally similar compounds showed selective inhibition of the enzyme ADAMTS7, which is implicated in the progression of atherosclerosis. The introduction of trifluoromethyl groups significantly improved selectivity and potency against this target, suggesting that modifications in the biphenyl structure can enhance biological efficacy .

- Antimicrobial Activity : Compounds related to biphenyl derivatives have been tested for antimicrobial properties. For instance, certain biphenyls demonstrated significant inhibitory effects against various bacterial strains, including E. coli and S. aureus. The mechanism behind this activity often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Case Study on ADAMTS7 : In a recent investigation, a derivative featuring a biphenyl moiety was synthesized and evaluated for its inhibitory effects on ADAMTS7. The compound displayed a Ki value of 9 nM, indicating potent inhibitory action. The study concluded that structural modifications, such as the introduction of trifluoromethyl groups, could lead to enhanced selectivity over related enzymes .

- Antimicrobial Evaluation : Another study assessed the antibacterial activity of various biphenyl derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM for different derivatives .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Structure | Moderate inhibition against bacterial strains |

| 4-(Trifluoromethyl)benzyl bromide | Structure | Limited biological activity reported |

| This compound | Structure | Potent ADAMTS7 inhibitor; antimicrobial properties |

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid amide?

The compound can be synthesized via Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by fluorination and trifluoromethylation. For example, the biphenyl scaffold is often constructed using a palladium-catalyzed coupling between a boronic acid and a halogenated aromatic ring (e.g., bromo- or iodo-substituted precursors). Subsequent amidation of the carboxylic acid intermediate can be achieved using coupling agents like HATU or EDCI with ammonia or amines .

Q. What purification methods are recommended for isolating this compound?

High-performance liquid chromatography (HPLC) with a C18 column is effective for purifying fluorinated aromatic amides, especially when optimizing for >98% purity. Recrystallization using mixed solvents (e.g., ethanol/water) may also enhance crystallinity. Impurities from fluorinated byproducts can be monitored via LC-MS .

Q. How should researchers handle this compound safely in the laboratory?

Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood due to potential dust inhalation risks. Store in a cool, dry place away from strong oxidizers or acids, as fluorinated compounds may release toxic fumes upon decomposition .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : , , and NMR to confirm fluorine substitution and biphenyl connectivity.

- HRMS : High-resolution mass spectrometry to verify molecular weight.

- FT-IR : To identify carboxylic acid amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the trifluoromethylation step?

Use copper(I)- or silver-mediated trifluoromethylation with Umemoto’s reagent or Togni’s reagent under anhydrous conditions. Monitor reaction progress via NMR to minimize side products. Catalytic systems like Pd/ligand combinations may improve regioselectivity .

Q. What computational methods predict the compound’s reactivity in biological systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the fluorine and trifluoromethyl groups on hydrogen bonding and lipophilicity. Molecular docking studies (AutoDock Vina) may predict interactions with enzymes like kinases or GPCRs .

Q. How to address solubility challenges in aqueous assays?

Prepare dimethyl sulfoxide (DMSO) stock solutions (10–50 mM) and dilute in assay buffers containing cyclodextrins or surfactants (e.g., Tween-20) to prevent precipitation. Salt formation (e.g., sodium or hydrochloride salts) may enhance water solubility .

Q. What strategies resolve conflicting NMR data due to fluorine’s strong deshielding effects?

Use - heteronuclear correlation spectroscopy (HETCOR) to assign fluorine positions. Compare experimental chemical shifts with computed values (GIAO method) for validation. Deuterated solvents like DMSO-d reduce signal overlap .

Q. How to evaluate the compound’s metabolic stability in vitro?

Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS. Fluorine substitution typically enhances metabolic stability by blocking cytochrome P450 oxidation sites, but trifluoromethyl groups may alter clearance rates .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies between computational and experimental logP values?

Fluorine’s electronegativity and trifluoromethyl’s hydrophobicity can lead to deviations. Validate logP experimentally using shake-flask (octanol/water) or HPLC retention time methods. Adjust computational parameters (e.g., atomic partial charges) in software like MarvinSketch .

Q. Why might bioactivity assays show variability across cell lines?

Differential expression of efflux pumps (e.g., P-glycoprotein) or membrane permeability variations due to fluorination. Perform parallel assays with control compounds (e.g., verapamil for pump inhibition) and measure intracellular concentrations via LC-MS .

Methodological Tables

Table 1: Key NMR Chemical Shifts for Structural Confirmation

| Group | (ppm) | (ppm) | (ppm) |

|---|---|---|---|

| Biphenyl C-F | – | 160–165 (C-F) | -110 to -115 |

| Trifluoromethyl | – | 120–125 (q, = 280 Hz) | -60 to -65 |

| Amide NH | 6.5–7.5 (broad) | – | – |

Table 2: Solubility Enhancement Strategies

| Method | Conditions | Efficiency |

|---|---|---|

| Co-solvents | 10% DMSO in PBS | Moderate |

| Cyclodextrins | 2% hydroxypropyl-β-cyclodextrin | High |

| Salt Formation | Sodium salt at pH 8.5 | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.